molecular formula C5H4N2O B072418 Acetylmalononitrile CAS No. 1187-11-7

Acetylmalononitrile

Cat. No.: B072418
CAS No.: 1187-11-7
M. Wt: 108.1 g/mol
InChI Key: FGRLXMNNTHBYKL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetylmalononitrile is an organic compound that is primarily used in organic synthesis It is known that nitrile-containing compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Mode of Action

Acetylmalonitrile, being a malonitrile derivative, has a strong acidic nature and can react with bases to form salts . It can undergo various organic reactions, including electrophilic addition and nucleophilic substitution . In organic synthesis, this compound is often used as a synthetic reagent for carbonyl compounds .

Biochemical Pathways

It is known that malononitrile derivatives can have a rate-accelerating effect on 2,2,6,6-tetramethylpiperidinyloxy (tempo)-mediated living free radical polymerization (lfrp) . This suggests that this compound may play a role in influencing free radical reactions and polymerization processes.

Pharmacokinetics

Given its chemical properties, it is likely to be absorbed and distributed throughout the body following ingestion or skin contact

Result of Action

It is known that this compound has a certain level of toxicity and should be avoided from inhalation, skin contact, and eye contact . It is also known to have a rate-accelerating effect on TEMPO-mediated LFRP , suggesting it may influence free radical reactions and polymerization processes at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature . It should also be protected from contact with oxidizing agents and strong acids

Comparison with Similar Compounds

Acetylmalononitrile can be compared to other similar compounds, such as malononitrile and its derivatives. Malononitrile, with the formula CH2(CN)2, is a colorless or white solid used as a building block in organic synthesis . While both compounds are used in the synthesis of heterocyclic compounds, this compound’s unique acetyl group provides additional reactivity and versatility in organic reactions .

Similar compounds include:

This compound’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-acetylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4(8)5(2-6)3-7/h5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRLXMNNTHBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392662
Record name Acetylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-11-7
Record name Acetylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1187-11-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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